

The Discovery and Pharmacological Profile of CE-178253 Benzenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: CE-178253 benzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-178253 benzenesulfonate is a potent and highly selective cannabinoid type 1 (CB1) receptor antagonist that emerged from preclinical research as a potential therapeutic agent. This document provides a comprehensive technical overview of its discovery, history, and pharmacological characteristics. It includes a detailed summary of its in vitro and in vivo properties, experimental methodologies for key assays, and a visualization of the relevant signaling pathways. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction and Discovery

CE-178253, chemically known as 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]-[1][2]triazin-4-yl]-3-ethylaminoazetidine-3-carboxylic acid hydrochloride, is a novel compound identified for its potent and selective antagonist activity at the CB1 receptor.[3] Developed by researchers at Pfizer, this compound belongs to the pyrazolo[1,5-a] [1]triazine class of molecules. The discovery of CE-178253 was part of a broader effort to develop CB1 receptor antagonists for the treatment of obesity and other metabolic disorders.[4] [3] While the exact date of initial synthesis is not publicly available, the key pharmacological data were first published in 2010.[4][3]



The benzenesulfonate salt form of CE-178253 is often used for research purposes. Public records do not indicate that CE-178253 has entered into clinical trials, and it remains a preclinical research compound.

Chemical Properties

Property	Value
Chemical Name	1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]-[1][2]triazin-4-yl]-3-ethylaminoazetidine-3-carboxylic acid hydrochloride
Benzenesulfonate Salt CAS	956246-95-0
Molecular Formula	C24H23Cl2N7O · C6H6O3S
Molecular Weight	654.57 g/mol

In Vitro Pharmacology

The in vitro activity of CE-178253 has been characterized through various binding and functional assays, demonstrating its high affinity and selectivity for the human CB1 receptor.

Receptor Binding Affinity

The binding affinity of CE-178253 for the human CB1 and CB2 receptors was determined using competitive radioligand binding assays.

Receptor	Radioligand	Ki (nM)
Human CB1	[3H]CP-55,940	0.33
Human CB2	[3H]CP-55,940	>10,000

Data from Hadcock JR, et al. BMC Pharmacol. 2010.[4][3]

Functional Activity



The functional antagonist activity of CE-178253 was assessed using a GTPy[35S] binding assay, which measures G-protein activation following receptor stimulation.

Assay	Agonist	Ki (nM)
GTPy[35S] Binding (hCB1)	CP-55,940	0.07

Data from Hadcock JR, et al. BMC Pharmacol. 2010.[4][3]

In Vivo Pharmacology

The in vivo effects of CE-178253 have been evaluated in rodent models to assess its potential therapeutic utility, particularly in the context of metabolic disorders.

Anorectic Activity

CE-178253 demonstrated a concentration-dependent reduction in food intake in both fast-induced re-feeding and spontaneous nocturnal feeding models in rats.[4][3]

Model	Effect
Fast-Induced Re-feeding	Significant reduction in food intake
Spontaneous Nocturnal Feeding	Significant reduction in food intake

Data from Hadcock JR, et al. BMC Pharmacol. 2010.[4][3]

Energy Expenditure

In rats, CE-178253 was shown to acutely increase energy expenditure by over 30% as measured by indirect calorimetry. It also promoted a shift in substrate utilization from carbohydrates to fat, indicated by a decrease in the respiratory quotient.[4][3]

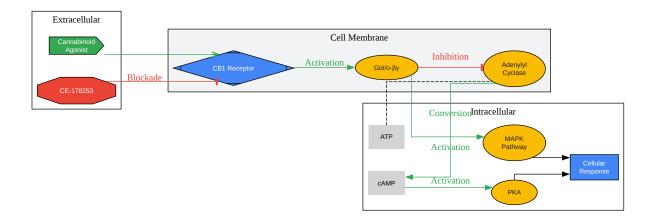
Parameter	Effect
Energy Expenditure	>30% increase
Respiratory Quotient	Decrease from ~0.85 to ~0.75



Data from Hadcock JR, et al. BMC Pharmacol. 2010.[4]

Signaling Pathway

CE-178253 acts as an antagonist at the CB1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway of the CB1 receptor involves coupling to inhibitory G-proteins (Gi/o). Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. CB1 receptor activation can also modulate ion channels and activate other signaling cascades, such as the mitogenactivated protein kinase (MAPK) pathway. As an antagonist, CE-178253 blocks these downstream effects by preventing agonist binding and subsequent receptor activation.



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CB1 Receptor Signaling Pathway Antagonized by CE-178253

Experimental Protocols



The following are generalized protocols for the key assays used to characterize CE-178253, based on standard methodologies in the field.

CB1 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of CE-178253 for the CB1 receptor.

Materials:

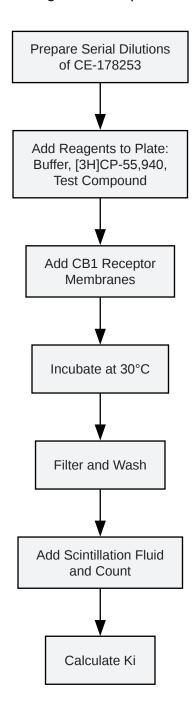
- Membranes from cells expressing the human CB1 receptor.
- [3H]CP-55,940 (radioligand).
- CE-178253 (test compound).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
- Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of CE-178253.
- In a 96-well plate, add the assay buffer, [3H]CP-55,940, and either vehicle, a known non-specific binding agent, or the test compound at various concentrations.
- Initiate the binding reaction by adding the cell membranes.
- Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.



- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Calculate the Ki value using the Cheng-Prusoff equation.



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Workflow for CB1 Receptor Binding Assay

GTPy[35S] Binding Assay (Functional Antagonism)

Objective: To determine the functional antagonist potency (Ki) of CE-178253 at the CB1 receptor.

Materials:

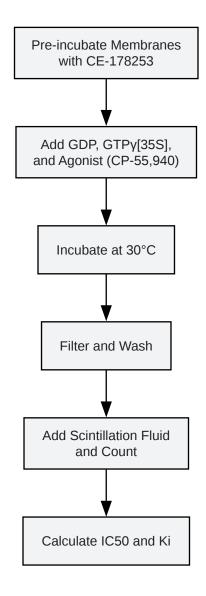
- Membranes from cells expressing the human CB1 receptor.
- GTPy[35S] (radioligand).
- CP-55,940 (agonist).
- CE-178253 (test compound).
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).
- GDP.
- Wash buffer.
- · Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of CE-178253.
- Pre-incubate the cell membranes with CE-178253 for a specified time.
- Add GDP, GTPy[35S], and the agonist (CP-55,940) at a concentration that elicits a submaximal response (e.g., EC80).



- Incubate the reaction at 30°C.
- Terminate the reaction by filtration and wash as described for the binding assay.
- Quantify the bound radioactivity.
- Determine the concentration of CE-178253 that inhibits 50% of the agonist-stimulated GTPy[35S] binding (IC50) and calculate the Ki.



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Workflow for GTPy[35S] Binding Assay

Conclusion



CE-178253 benzenesulfonate is a well-characterized preclinical CB1 receptor antagonist with high potency and selectivity. Its discovery and pharmacological profiling have contributed to the understanding of the therapeutic potential of CB1 receptor modulation. The data presented in this guide highlight its robust in vitro and in vivo activity. While it has not progressed to clinical development, CE-178253 remains a valuable tool for researchers investigating the endocannabinoid system and its role in physiology and disease.

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